Enhanced Photoreactivity of Thioether-Substituted Benzaldehydes Over Alkoxy Analogs in Wavelength-Selective Reactions
Thioether-substituted o-methylbenzaldehydes, a class to which 2-[(4-methylphenyl)thio]benzaldehyde belongs, exhibit distinct photochemical behavior compared to their alkoxy-substituted counterparts. A direct comparison shows that alkoxy-substituted o-methylbenzaldehyde absorbs more light and has a higher reaction quantum yield in the 289-337 nm wavelength range than the corresponding thioether-substituted compound [1]. This difference enables wavelength-selective reactions, where the choice of substituent dictates reaction outcome in complex mixtures.
| Evidence Dimension | Wavelength-dependent photoreactivity (molar attenuation coefficient and reaction quantum yield) |
|---|---|
| Target Compound Data | Thioether-substituted o-methylbenzaldehyde (A) showed lower light absorption and reactivity compared to the alkoxy analog. |
| Comparator Or Baseline | Alkoxy-substituted o-methylbenzaldehyde (B) exhibited higher molar attenuation coefficients and reaction quantum yields. |
| Quantified Difference | Numerical simulations predict a selective reaction outcome in the 300-330 nm range for mixtures of the two compounds (see source figure). |
| Conditions | Mixture of 0.7 μmol A, 0.7 μmol B, and 1.65 μmol N-ethylmaleimide (NEM) in 0.11 mL CD3CN. |
Why This Matters
This quantifiable difference in photoreactivity enables the precise control of chemical reactions through wavelength selection, a key advantage for complex syntheses where selectivity between similar functional groups is required.
- [1] Nature Communications. (2021). Fig. 6: Predicted selectivity based on wavelength-dependent parameters. Retrieved April 21, 2026, from https://preview-www.nature.com/articles/s41467-021-21797-x/figures/6 View Source
